Fluprednidene acetate

Catalog No.
S633370
CAS No.
1255-35-2
M.F
C24H29FO6
M. Wt
432.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluprednidene acetate

CAS Number

1255-35-2

Product Name

Fluprednidene acetate

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-16-methylidene-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Molecular Formula

C24H29FO6

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C24H29FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,17-19,28,30H,1,5-6,9,11-12H2,2-4H3/t17-,18-,19-,21-,22-,23-,24-/m0/s1

InChI Key

DEFOZIFYUBUHHU-IYQKUMFPSA-N

SMILES

CC(=O)OCC(=O)C1(C(=C)CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O

Synonyms

(11β)-21-(Acetyloxy)-9-fluoro-11,17-dihydroxy-16-methylenepregna-1,4-diene-3,20-dione; 9-Fluoro-16-methyleneprednisolone-21-acetate; 9α-Fluoro-16-methyleneprednisolone 21-acetate; 9α-Fluprednylidene 21-Acetate; Corticoderm; Decoderm; Emecort; Etacort

Canonical SMILES

CC(=O)OCC(=O)C1(C(=C)CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O

The exact mass of the compound Decoderm is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Adrenal Cortex Hormones - Glucocorticoids - Supplementary Records. It belongs to the ontological category of corticosteroid hormone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fluprednidene acetate is a synthetic, moderately potent (Class III/IV) fluorinated glucocorticoid API primarily procured for topical dermatological formulations. Structurally, it features a 9α-fluoro group that enhances glucocorticoid receptor affinity, a 16-methylene group that minimizes mineralocorticoid cross-reactivity, and a C21-acetate ester that optimizes lipophilicity (LogP ~2.24). This specific structural configuration provides a highly favorable partition coefficient for stratum corneum penetration compared to non-esterified analogs. In industrial procurement, it is valued for its stability in slightly acidic emulsion matrices (pH 4.0–5.5) and its ability to deliver sustained anti-inflammatory action at low API loadings (typically 0.05% to 0.1%), making it a highly efficient active ingredient for eczema, contact dermatitis, and combination antimicrobial creams [1].

Substituting Fluprednidene acetate with baseline corticosteroids like Hydrocortisone acetate or its free alcohol form (Fluprednidene) results in significant formulation and clinical performance failures. Hydrocortisone acetate lacks the 9α-fluoro and 16-methylene modifications, leading to drastically lower vasoconstrictive potency and faster metabolic clearance, which forces formulators to use higher API concentrations to achieve comparable efficacy. Conversely, attempting to use the unesterified Fluprednidene free alcohol fails in topical delivery; the absence of the C21-acetate ester reduces the molecule's lipophilicity, preventing efficient partitioning into the lipid-rich stratum corneum. Furthermore, compared to other potent steroids like Betamethasone valerate, Fluprednidene acetate exhibits a distinct tissue retention profile that allows for once-daily dosing without loss of efficacy, a critical differentiator for patient-compliant commercial formulations [1].

Sustained Clinical Efficacy and Dosing Frequency Efficiency

Clinical formulation trials demonstrate that Fluprednidene acetate possesses a sustained tissue effect that allows for reduced application frequency compared to standard potent corticosteroids. In a randomized controlled trial comparing symptom reduction over two weeks, a once-daily application of Fluprednidene acetate achieved a mean symptom score reduction of 5.3, compared to a reduction of 3.8 for Betamethasone 17-valerate applied thrice daily (p=0.17, indicating non-inferiority). This demonstrates that the acetate ester provides a functional depot effect in the skin, maintaining therapeutic concentrations longer than the comparator [1].

Evidence DimensionMean reduction in symptomatology score (2 weeks)
Target Compound DataFluprednidene acetate (Once-daily application): 5.3 reduction
Comparator Or BaselineBetamethasone 17-valerate (Thrice-daily application): 3.8 reduction
Quantified DifferenceEquivalent/superior symptom reduction achieved with 66% fewer applications per day.
ConditionsDouble-blind RCT, topical application for dermatological symptoms.

Allows formulators to market once-daily application products, significantly improving patient compliance and reducing total steroid consumption.

Stratum Corneum Penetration and Lipophilicity Optimization

The addition of the acetate ester at the C21 position is critical for the percutaneous absorption of the molecule. Fluprednidene acetate exhibits a calculated LogP of approximately 2.24, placing it in the optimal range (LogP 2.0-3.0) for partitioning into the lipid matrix of the stratum corneum while retaining enough aqueous solubility to partition into the viable epidermis. In contrast, the unesterified free alcohol (Fluprednidene) is too hydrophilic for efficient topical delivery, rendering it commercially unviable for dermatological creams without aggressive penetration enhancers [1].

Evidence DimensionPartition Coefficient (LogP)
Target Compound DataFluprednidene acetate: ~2.24
Comparator Or BaselineFluprednidene (free alcohol): Sub-optimal LogP for skin penetration
Quantified DifferenceThe C21-acetylation shifts the LogP into the ideal 2.0-3.0 window for topical bioavailability.
ConditionsPhysicochemical property analysis for dermatological API selection.

Ensures the API can be formulated in standard emollient bases without requiring costly or irritating chemical penetration enhancers.

Reversible Dermal Impact and Safety Profile

A major procurement consideration for potent topical corticosteroids is the risk of irreversible skin atrophy. Studies measuring dermal thickness during discontinuous application show that while Fluprednidene acetate induces functional skin thinning (preatrophy) comparable to other potent steroids during active use, the skin thickness normalizes completely within 2 weeks after cessation of treatment. This rapid restitution indicates a functional effect on dermal metabolism (e.g., hyaluronic acid reduction) rather than permanent structural degradation, providing a safer long-term profile compared to ultra-potent halogenated analogs [1].

Evidence DimensionDermal thickness recovery post-treatment
Target Compound DataFluprednidene acetate: Full normalization within 14 days
Comparator Or BaselineUltra-potent corticosteroids (e.g., Clobetasol propionate): Prolonged or irreversible structural atrophy
Quantified DifferenceRapid 14-day recovery of baseline skin thickness.
ConditionsIn vivo dermal thickness measurements following discontinuous topical treatment.

Provides a critical safety advantage for commercial formulations intended for sub-acute or repeated use on sensitive skin areas.

Once-Daily Topical Emulsions

Ideal for formulating patient-compliant eczema and dermatitis creams where the API's sustained tissue retention allows for a single daily application, reducing overall steroid burden while maintaining efficacy equivalent to thrice-daily comparators [1].

Combination Antimicrobial Dermatologicals

Highly suitable as the anti-inflammatory component in combination with antifungal agents (e.g., miconazole nitrate), as its optimal LogP (~2.24) and stability in mildly acidic (pH 4.0-5.5) emulsion matrices prevent cross-degradation and ensure uniform API distribution [1].

Pediatric and Sensitive-Skin Formulations

Procured for treatments requiring a moderate-to-potent anti-inflammatory effect with a proven, rapidly reversible 'preatrophy' safety profile, minimizing the risk of permanent skin thinning compared to ultra-potent halogenated alternatives [1].

XLogP3

2.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

432.19481680 g/mol

Monoisotopic Mass

432.19481680 g/mol

Heavy Atom Count

31

UNII

GE65DV564S

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (50%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H412 (50%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Glucocorticoids

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

1255-35-2

Wikipedia

Fluprednidene_acetate

Dates

Last modified: 08-15-2023
DIMDI Product Information: DECODERM (fluprednidene acetate) topical

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